An In-depth Technical Guide to 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Chloro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound biological and physical properties.[1] Among the vast family of indole derivatives, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde emerges as a compound of significant interest. Its unique substitution pattern—a chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position—creates a molecule with a finely tuned electronic and steric profile. This guide provides an in-depth technical exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical characteristics, and burgeoning applications. We will delve into the causality behind synthetic strategies, the interpretation of its spectral data, and the molecular logic of its reactivity, providing a robust foundation for its use in pioneering research.
Molecular Architecture and Physicochemical Properties
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a solid, typically appearing as a white to yellow or brown powder.[2] Its molecular structure, characterized by the fusion of a benzene and a pyrrole ring, is endowed with a unique set of properties stemming from its specific functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [3][4] |
| Molecular Weight | 193.63 g/mol | [3][4] |
| CAS Number | 57335-86-1 | [3] |
| Appearance | White to yellow/brown powder | [2] |
| Boiling Point | 377.9 ± 37.0 °C at 760 mmHg | [3] |
| Flash Point | 182.3 ± 26.5 °C | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
The presence of the electron-withdrawing chloro group at the 5-position and the electron-donating methyl group at the 2-position significantly influences the electron density distribution within the indole ring system. This, in turn, modulates the reactivity of the aldehyde group and the indole nitrogen, making it a versatile building block in organic synthesis.[1]
Synthesis: The Vilsmeier-Haack Reaction as the Cornerstone
The most prevalent and efficient method for the synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction .[1] This powerful formylation reaction is particularly well-suited for electron-rich aromatic and heteroaromatic compounds like indoles.[5]
The Underlying Mechanism
The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the electron-rich C3 position of the indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The choice of the C3 position for electrophilic attack is a hallmark of indole chemistry, driven by the stability of the resulting intermediate.
Caption: The Vilsmeier-Haack reaction workflow.
A Validated Experimental Protocol
Starting Material: 4-Chloro-2-methylaniline (the logical precursor for the target molecule via a preliminary indole synthesis, or a pre-formed 5-chloro-2-methyl-1H-indole).
Reagents:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise with constant stirring, maintaining a low temperature.
-
Reaction with the Indole Precursor: To the freshly prepared Vilsmeier reagent, add a solution of 4-chloro-2-methylaniline in DMF dropwise while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a designated period, followed by heating to drive the reaction to completion (e.g., 85-90 °C for several hours).[7]
-
Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until a basic pH is achieved. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol to yield the pure 5-Chloro-2-methyl-1H-indole-3-carbaldehyde.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
A thorough characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. While a complete set of spectra for the title compound is not available in the reviewed literature, we can predict the expected signals based on data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indole N-H proton, the methyl protons, and the aldehyde proton. Based on data for 5-chloro-1H-indole-3-carbaldehyde, the aldehyde proton (CHO) should appear as a singlet at a downfield chemical shift, typically around δ 9.9-10.1 ppm.[7] The indole N-H proton will likely be a broad singlet at a very downfield region (around δ 12.4 ppm in DMSO-d₆).[7] The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a trisubstituted ring. The methyl protons at the 2-position will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 180-190 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm), with their specific shifts influenced by the chloro and methyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
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A strong C=O stretching vibration for the aldehyde group, typically in the region of 1650-1700 cm⁻¹.
-
An N-H stretching vibration for the indole amine, appearing as a broad band around 3200-3400 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups in the 2800-3100 cm⁻¹ region.
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C=C stretching vibrations for the aromatic rings around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 193.63 g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with a characteristic M+2 peak.
Chemical Reactivity: A Hub for Molecular Diversification
The presence of the aldehyde group, the indole N-H, and the activated aromatic ring makes 5-Chloro-2-methyl-1H-indole-3-carbaldehyde a versatile intermediate for the synthesis of a wide array of more complex molecules.
Caption: Key reaction pathways for derivatization.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.[1] This opens up a pathway to amides, esters, and other carboxylic acid derivatives.
-
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.[1]
-
Condensation Reactions: The aldehyde is an excellent electrophile for various condensation reactions, such as the Knoevenagel, Wittig, and aldol reactions, allowing for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.
-
N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated to introduce substituents that can modulate the compound's biological activity and physical properties.[8]
-
Nucleophilic Substitution: While less common, the chloro group on the benzene ring could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functionalities.
Applications in Research and Development: A Scaffold of Promise
The unique chemical architecture of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde and its derivatives has positioned them as valuable compounds in several areas of research, particularly in drug discovery.
Pharmaceutical and Medicinal Chemistry
The indole scaffold is a cornerstone in drug design, and its derivatives have shown a wide spectrum of biological activities.[9]
-
Anticancer Agents: Indole derivatives are known to exhibit anticancer properties.[2] The structural features of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde make it a promising starting point for the synthesis of novel compounds with potential antitumor activity.
-
Antimicrobial and Antifungal Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds.[8] Derivatives of this carbaldehyde can be screened for their efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Indole derivatives have been investigated for their anti-inflammatory potential, and this compound serves as a valuable template for the design of new anti-inflammatory drugs.[2]
-
Dengue Virus Protease Inhibitors: Research has explored the potential of this compound to inhibit the protease of the Dengue virus, an enzyme crucial for viral replication.[1] This highlights its potential as a lead compound in the development of antiviral therapies.
Synthetic Organic Chemistry and Materials Science
Beyond its pharmaceutical applications, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a valuable tool for synthetic chemists.
-
Versatile Building Block: Its multiple reactive sites allow it to be used as a versatile intermediate in the synthesis of complex heterocyclic systems and other organic molecules.[2]
-
Chemical Sensors: The indole moiety can be incorporated into sensor molecules for the detection of various analytes. This compound could be a precursor for the development of novel chemical sensors for environmental or biological monitoring.[1]
-
Novel Materials: The unique electronic properties of the indole ring suggest that derivatives of this compound could be used in the development of new organic materials with interesting optical or electronic properties.[1]
Conclusion and Future Outlook
5-Chloro-2-methyl-1H-indole-3-carbaldehyde represents a strategically important molecule at the intersection of synthetic chemistry, medicinal research, and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, makes it an attractive starting material for the generation of diverse molecular libraries. The current body of research points towards its significant potential in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. Future research will likely focus on the synthesis and biological evaluation of a wider range of derivatives, the elucidation of their mechanisms of action at a molecular level, and the exploration of their potential in materials science applications. As our understanding of the structure-activity relationships of indole derivatives continues to grow, we can anticipate that 5-Chloro-2-methyl-1H-indole-3-carbaldehyde will play an increasingly important role in the discovery and development of innovative chemical entities.
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